![molecular formula C20H20FN3O3 B2530494 5-(2,4-二氧代-1H-喹唑啉-3-基)-N-[(4-氟苯基)甲基]戊酰胺 CAS No. 896356-13-1](/img/structure/B2530494.png)
5-(2,4-二氧代-1H-喹唑啉-3-基)-N-[(4-氟苯基)甲基]戊酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]pentanamide” belongs to the class of quinazolin-4(3H)-ones . Quinazolin-4(3H)-ones are a group of heterocyclic compounds that have been studied for their potential applications in various fields .
Synthesis Analysis
The synthesis of quinazolin-4(3H)-ones can be achieved through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of quinazolin-4(3H)-ones includes a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in the six-membered ring .Chemical Reactions Analysis
Quinazolin-4(3H)-ones can be synthesized through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The thiol substrate could promote the dehydroaromatization step .科学研究应用
抗肿瘤应用
喹唑啉酮衍生物已被确定为表皮生长因子受体酪氨酸激酶 (EGFR-TK) 的有效抑制剂,而 EGFR-TK 是抗肿瘤治疗的关键靶点。例如,该类别中的某些化合物对各种癌细胞系表现出显着的抗肿瘤活性,并能够诱导细胞凋亡和阻滞 A549 细胞的细胞周期,突出了它们在癌症治疗中的潜力 (Le 等人,2020)。
抗菌和抗病毒应用
基于喹唑啉酮的化合物也显示出作为抗菌和抗病毒剂的希望。一项研究报告了 N-甲基-2,3-二氢喹唑啉-4-酮与 1,3-噻唑杂化物对结核分枝杆菌的合成和抗菌活性,一些衍生物显示出比参考药物异烟肼更好的活性 (Nagaladinne 等人,2020)。另一项研究重点介绍了针对呼吸道和生物防御病毒评估抗病毒活性的新型喹唑啉-4-酮衍生物的合成,展示了喹唑啉酮支架在药物开发中的多功能性 (Selvam 等人,2007)。
神经系统疾病治疗
喹唑啉酮衍生物已被探索其在治疗神经系统疾病(如癫痫和抑郁症)中的潜力。合成了新型喹唑啉酮化合物并评估了其抗惊厥活性,在临床前模型中显示出对强直性和阵挛性癫痫发作的显着疗效 (Jain & Singour,2020)。此外,一些喹唑啉酮已被研究其抗抑郁活性,进一步强调了它们在神经精神治疗中的潜力 (Amir 等人,2013)。
属性
IUPAC Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c21-15-10-8-14(9-11-15)13-22-18(25)7-3-4-12-24-19(26)16-5-1-2-6-17(16)23-20(24)27/h1-2,5-6,8-11H,3-4,7,12-13H2,(H,22,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCYKOXCJBYMLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]pentanamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。